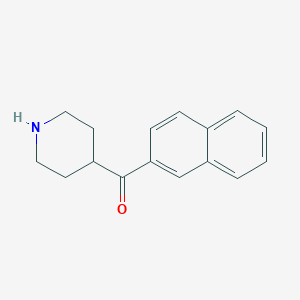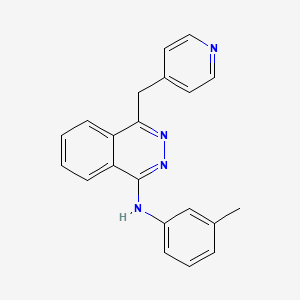
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
概要
説明
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a compound belonging to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a methylidene substituent. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-3-methylidenecyclobutyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives as the carbonyl source. In the case of this compound, benzyl chloroformate serves as the carbonylating agent. The process is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring or the benzyl group.
Reduction: Reduced forms of the carbamate or the benzyl group.
Substitution: Substituted carbamates or benzyl derivatives.
科学的研究の応用
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and methylidene substituent.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with a fluorenylmethoxy group.
Uniqueness
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is unique due to its cyclobutyl ring with a methylidene substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-11-8-14(2,9-11)15-13(16)17-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16) |
InChIキー |
DDCJWLMXKFLIJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C)C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Methoxyphenyl)-3-methyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B8404086.png)

![4-(2-Chlorophenyl)-N,N-diethylthieno[3,2-c]pyridine-6-carboxamide](/img/structure/B8404097.png)











